[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate
Description
Historical Context of Isobornyl Acetate (B1210297) Studies
Isobornyl acetate is a bicyclic monoterpene ester recognized for its characteristic pine-like aroma. atamanchemicals.com Historically, its study is closely linked to the chemistry of terpenes, particularly camphor (B46023) and related compounds. The synthesis of isobornyl acetate is primarily achieved through the esterification of camphene (B42988) with acetic acid, a reaction often facilitated by a strong acid catalyst like sulfuric acid. atamanchemicals.comwikipedia.org This method has been a foundational process in its industrial production.
Another significant aspect of its history is its role as a crucial intermediate in the synthesis of camphor. atamanchemicals.comresearchgate.net The hydrolysis of isobornyl acetate yields isoborneol, which is a direct precursor to camphor. wikipedia.org This pathway has been historically important for the industrial production of synthetic camphor. Early applications, driven by its pleasant scent, were predominantly in the fragrance industry for products such as soaps, toiletries, and air fresheners. atamanchemicals.comthegoodscentscompany.com The commercial production of isobornyl acetate is on a multi-ton scale, underscoring its long-standing commercial relevance. wikipedia.org
Significance of Isobornyl Acetate in Scientific Inquiry
The significance of isobornyl acetate in scientific research is multifaceted. A primary area of investigation has been the optimization of its synthesis. Researchers have explored various catalytic systems to improve the efficiency and environmental footprint of the esterification of camphene. Studies have examined the use of α-hydroxyl carboxylic acid (HCA) composite catalysts, such as tartaric acid-boric acid, which have shown high conversion rates of camphene and selectivity for isobornyl acetate. researchgate.netnih.gov Other research has focused on Lewis acids like anhydrous ferric chloride as effective catalysts. researchgate.net These studies are crucial for developing greener and more cost-effective production methods. researchgate.net
In addition to synthesis, isobornyl acetate is a subject of study in phytochemistry and chemotaxonomy. It is found naturally in a number of essential oils from plants like rosemary and has been identified as a key marker for distinguishing between different species within the Pinaceae family. atamanchemicals.comresearchgate.net For instance, the distinct mass spectra of isobornyl acetate and its endo-isomer, bornyl acetate, allow for unequivocal structural assignment in the analysis of essential oils from trees like Abies balsamea and Tsuga canadensis. researchgate.net
More recently, scientific inquiry has expanded to its potential biological activities. Isobornyl acetate has demonstrated antimicrobial properties, with studies showing its effectiveness against a range of microorganisms. chemicalbook.com Research has indicated its ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Candida albicans. chemicalbook.com Like many plant-derived compounds, it also appears to possess antifeedant properties. wikipedia.org These findings have opened new avenues for research into its potential applications.
Interactive Data Tables
Chemical Properties of Isobornyl Acetate
| Property | Value |
| IUPAC Name | [(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate wikipedia.org |
| CAS Number | 125-12-2 atamanchemicals.com |
| Molecular Formula | C₁₂H₂₀O₂ wikipedia.org |
| Molar Mass | 196.290 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Odor | Pine-like, woody, camphoraceous atamanchemicals.comchemicalbook.com |
| Boiling Point | 102–103 °C at 13 torr wikipedia.org |
| Density | 0.9841 g/cm³ wikipedia.org |
| Solubility | Insoluble in water; soluble in most fixed oils and mineral oil atamanchemicals.com |
Research Findings on Isobornyl Acetate Synthesis from Camphene
| Catalyst System | Camphene Conversion | Isobornyl Acetate GC Content | Selectivity | Reference |
| Tartaric acid-boric acid | 92.9% | 88.5% | 95.3% | nih.govresearchgate.net |
| Mandelic acid-boric acid | 91.2% | 86.7% | 95.1% | mdpi.com |
| Anhydrous FeCl₃ (10% of camphene mass) | 98% | 88% (yield) | 94.2% | researchgate.netnih.gov |
Structure
2D Structure
Properties
Key on ui mechanism of action |
A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation. |
|---|---|
CAS No. |
125-12-2 |
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12-/m1/s1 |
InChI Key |
KGEKLUUHTZCSIP-JFGNBEQYSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
boiling_point |
220-224 °C BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C |
Color/Form |
Colorless to very pale straw-colored liquid |
density |
0.978 at °C 0.979-0.984 |
flash_point |
190 °F (88 °C) /closed cup/ |
melting_point |
29.0 °C |
Other CAS No. |
125-12-2 |
physical_description |
Other Solid; Liquid, Other Solid; Liquid; Dry Powder, Liquid Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma |
shelf_life |
Stable under recommended storage conditions. |
solubility |
Insoluble in water Soluble in most fixed oils and in mineral oil Soluble in alcohol, fixed oils; slightly soluble in propylene glycol In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin Soluble (in ethanol) |
Synonyms |
isobornyl acetate pichtosin |
vapor_pressure |
0.6 [mmHg] |
Origin of Product |
United States |
Synthetic Methodologies and Catalysis Research
Esterification Reactions of Camphene (B42988) and Acetic Acid to Form Isobornyl Acetate (B1210297)
The synthesis of Isobornyl acetate from camphene and acetic acid is a cornerstone reaction in the fragrance industry. mdpi.com Early production methods relied on homogeneous catalysts, which, despite their effectiveness, presented several drawbacks. This led researchers to explore a variety of heterogeneous catalysts to create more sustainable and efficient manufacturing processes.
Initially, the synthesis of Isobornyl acetate was commonly performed using strong mineral acids, such as sulfuric acid, as homogeneous catalysts. mdpi.comnih.govforeverest.net This method, while capable of facilitating the reaction, is fraught with significant challenges. The use of liquid inorganic acids like sulfuric acid often results in poor selectivity and the formation of numerous byproducts, which complicates the subsequent separation and purification of the final product. google.com Furthermore, these strong acids are highly corrosive to industrial equipment and generate large volumes of acidic wastewater, posing considerable environmental concerns. mdpi.comnih.govgoogle.comscispace.com These persistent issues have driven the shift towards developing solid acid catalysts that are more easily separated, less corrosive, and more environmentally friendly. mdpi.com
To overcome the limitations of homogeneous catalysis, significant research efforts have been directed toward the development of heterogeneous, or solid acid, catalysts. mdpi.comscispace.com These catalysts are advantageous as they are easily separated from the reaction mixture, reduce equipment corrosion, and minimize environmental pollution. google.com Various materials have been investigated, including cation exchange resins, zeolite molecular sieves, solid superacids, and heteropolyacids, all demonstrating good catalytic effects. mdpi.comgoogle.comgoogle.com
Strong acid cation exchange resins are frequently employed as catalysts in the industrial synthesis of Isobornyl acetate. mdpi.comnih.gov These solid catalysts, typically macroporous sulfonic acid-type resins, offer an alternative to corrosive liquid acids. google.comsamyangtrilite.com However, a common issue with these resins is a gradual decrease in catalytic activity. This deactivation is often caused by polymers generated during the reaction, which cover the active catalytic sites on the resin. mdpi.comnih.gov
Despite this, research has demonstrated their effectiveness. For instance, a continuous fixed-bed reaction process using an acidic cation-exchange resin at 40°C achieved a single-pass yield of 88.6%. google.com The development of porous resins has expanded their utility to non-polar solvent systems. samyangtrilite.com Their stability in the presence of water also makes them attractive catalysts for reactions where water is a byproduct. mdpi.com
| Catalyst System | Reaction Conditions | Yield/Conversion | Reference |
| Acidic Cation-Exchange Resin | Continuous fixed bed, 40°C, Acetic acid/Camphene mass ratio: 1.5 | 88.6% Yield | google.com |
Solid superacids, which are acids with a strength greater than 100% sulfuric acid, have been explored as highly effective catalysts for esterification reactions. sapub.org Their use represents a move towards more environmentally benign chemical processes. sapub.org In the context of Isobornyl acetate synthesis, various solid superacids such as MoO₃/ZrO₂ and SO₄²⁻/TiO₂ supported on phosphotungstic acid have shown good catalytic effects. mdpi.com
One prominent example is the use of heteropoly acids (HPAs), a class of solid superacids. Research has shown that silica-supported H₃PW₁₂O₄₀ (PW), the strongest HPA in the Keggin series, is an efficient and reusable solid acid catalyst for the liquid-phase esterification of camphene. scispace.com This catalytic system operates under mild conditions and demonstrates high selectivity and yield.
| Catalyst System | Reaction Conditions | Yield/Conversion | Selectivity | Reference |
| H₃PW₁₂O₄₀ (PW) on Silica | 40°C, 3 hours | 83% Yield | ~100% | scispace.com |
| H₃PW₁₂O₄₀ (PW) on Silica | 60°C, 1 hour | ~70% Conversion | ~100% | scispace.com |
The complexity and cost associated with preparing some heterogeneous catalysts have led to the investigation of inexpensive Lewis acids as alternatives. mdpi.comnih.govresearchgate.net Among these, anhydrous ferric chloride (FeCl₃) has been identified as a particularly effective catalyst for the isomeric esterification of camphene to Isobornyl acetate. mdpi.comnih.govresearchgate.net Ferric chloride functions as a strong Lewis acid, readily accepting electron pairs to facilitate the reaction. scispectrum.in
Optimized conditions for this reaction have been established. Using a catalyst dosage of 10% of the mass of camphene, a reaction temperature of 25°C, a reaction time of 2 hours, and a 1:3 molar ratio of camphene to acetic acid, a camphene conversion rate of nearly 99% was achieved. researchgate.netresearchgate.net Under these conditions, the selectivity for Isobornyl acetate reached 94%, with a final product yield of over 88%. researchgate.netresearchgate.net
| Catalyst System | Reaction Conditions | Conversion | Selectivity | Yield | Reference |
| Ferric Chloride (FeCl₃) | 25°C, 2h, 10% catalyst dosage, n(camphene):n(acetic acid) 1:3 | ~99% | 94% | >88% | researchgate.netresearchgate.net |
| Ferric Chloride (FeCl₃) | - | 98% | 94.2% | 88% | mdpi.com |
Recent innovations in catalysis for Isobornyl acetate synthesis include the development of composite catalyst systems. One such system involves the combination of an α-hydroxyl carboxylic acid (HCA) and boric acid, which have been found to exhibit a significant synergistic catalytic effect. researchgate.netresearchgate.netnih.gov This non-toxic and renewable catalyst system aligns with the principles of green chemistry. mdpi.com
Studies have evaluated different HCAs in combination with boric acid. The complexation between boric acid and the HCA is believed to enhance the catalyst's acidity and promote the esterification reaction. mdpi.com Under optimal conditions, these composite catalysts have demonstrated high conversion rates and selectivity. The tartaric acid-boric acid system was found to be slightly superior, requiring a lower catalyst dosage than the mandelic acid-boric acid system for comparable performance. mdpi.com
| Catalyst System | Camphene Conversion | Isobornyl Acetate GC Content | Selectivity | Reference |
| Tartaric acid–boric acid | 92.9% | 88.5% | 95.3% | researchgate.netresearchgate.netnih.gov |
| Mandelic acid–boric acid | 91.2% | 86.7% | 95.1% | mdpi.com |
Development and Evaluation of Heterogeneous Catalysis Systems
Application of Zeolites and Molecular Sieves in Camphene Esterification
Zeolites and molecular sieves have garnered attention as effective heterogeneous catalysts in the esterification of camphene with acetic acid to produce isobornyl acetate. Their well-defined pore structures and tunable acidity contribute to their catalytic activity and selectivity. A variety of synthetic molecular sieves and zeolites have been investigated for this reaction, including HZSM-5, HZSM-22, HZSM-35, HMCM-22, HMCM-49, Hβ zeolite, HY zeolite, SAPO-11, and SAPO-34. google.com
The use of these solid acid catalysts offers several advantages over traditional homogeneous catalysts, such as ease of separation from the reaction mixture, reduced corrosion issues, and potential for regeneration and reuse. google.com Research has demonstrated that hydrogen synthetic zeolite catalysts can achieve high camphene conversion rates and high selectivity for isobornyl acetate under relatively mild conditions. google.com For instance, using a natural mordenite zeolite in a fixed-bed continuous reaction at 65°C has been reported to yield a product with over 75% isobornyl acetate content. google.com Beta zeolite has also been successfully used as a solid catalyst for the acetoxylation of camphene. researchgate.net
The table below summarizes the application of various zeolites and molecular sieves in the synthesis of isobornyl acetate.
| Catalyst Type | Reactor Type | Temperature (°C) | Camphene Conversion (%) | Isobornyl Acetate Selectivity (%) | Reference |
| Natural Mordenite Zeolite | Fixed-bed | 65 | - | >75 | google.com |
| Hydrogen Synthetic Zeolites (e.g., HZSM-5, Hβ, HY) | Fixed-bed or Kettle Reactor | 30-70 | Up to 92.6 | Up to 95.6 | google.com |
| SAPO-34 Molecular Sieve | Esterification Reactor | 75 | 72.3 | 95.4 | google.com |
| Beta Zeolite | Batch Reactor | - | - | - | researchgate.net |
Mechanistic Investigations of Camphene Esterification to Isobornyl Acetate
The esterification of camphene to isobornyl acetate is an acid-catalyzed reaction that proceeds through a well-studied carbocation mechanism involving the Wagner-Meerwein rearrangement. The reaction is initiated by the protonation of the double bond in camphene by an acid catalyst, leading to the formation of a secondary carbocation. nih.gov
This initial carbocation is unstable and undergoes a rapid rearrangement to a more stable tertiary carbocation. This rearrangement, a hallmark of the Wagner-Meerwein rearrangement in bicyclic terpene chemistry, is a critical step that dictates the structure of the final product. bartleby.comchegg.com The more stable tertiary carbocation is then attacked by the nucleophilic oxygen of acetic acid. Subsequent deprotonation of the resulting oxonium ion yields the final product, isobornyl acetate. The formation of the exo-isomer, isobornyl acetate, is favored over the endo-isomer (bornyl acetate) due to steric hindrance and the greater stability of the rearranged carbocation leading to the exo product. researchgate.net
Protonation of Camphene: An acid catalyst donates a proton to the double bond of camphene, forming a secondary carbocation.
Wagner-Meerwein Rearrangement: The secondary carbocation undergoes a mdpi.comgoogle.com-shift, rearranging to a more stable tertiary carbocation.
Nucleophilic Attack: The oxygen atom of acetic acid acts as a nucleophile and attacks the tertiary carbocation.
Deprotonation: A final deprotonation step yields isobornyl acetate.
This reaction mechanism explains the high selectivity for isobornyl acetate observed in this synthesis route.
Acetylation of Isoborneol for Isobornyl Acetate Production
An alternative synthetic route to isobornyl acetate is the direct acetylation of isoborneol. This method involves the esterification of isoborneol with either acetic acid or acetic anhydride in the presence of an acid catalyst. scentree.co Isoborneol itself is often synthesized from camphene, making this a two-step process from the same precursor. mdpi.comwikipedia.org
The acetylation of isoborneol is a standard esterification reaction where the hydroxyl group of isoborneol attacks the carbonyl carbon of the acetylating agent (acetic acid or acetic anhydride). The use of a strong acid catalyst, such as sulfuric acid, is typically required to protonate the carbonyl oxygen of the acetylating agent, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. bartleby.com While this method is a viable pathway to isobornyl acetate, the direct esterification of camphene is often more direct for large-scale industrial production.
Optimization of Synthesis Parameters and Reactor Design
The efficiency of isobornyl acetate synthesis is highly dependent on various reaction parameters, including temperature, reactant molar ratios, and catalyst stability. Extensive research has been conducted to optimize these parameters to maximize yield and selectivity while ensuring the economic viability of the process. The design of the reactor also plays a crucial role in achieving optimal performance, with considerations for heat transfer and catalyst longevity. google.com
Influence of Temperature on Reaction Kinetics and Product Selectivity
Temperature is a critical parameter in the synthesis of isobornyl acetate, significantly influencing both the reaction rate and the selectivity towards the desired product. An increase in temperature generally accelerates the reaction; however, since the esterification of camphene is a reversible reaction, excessively high temperatures can favor the reverse reaction, leading to a decrease in the conversion of camphene. mdpi.com
Furthermore, higher temperatures can promote the formation of undesirable byproducts through side reactions, which reduces the selectivity for isobornyl acetate. mdpi.com The optimal reaction temperature is therefore a trade-off between achieving a high reaction rate and maintaining high selectivity. The ideal temperature is highly dependent on the specific catalytic system being employed. For example, with a tartaric acid-boric acid composite catalyst, the optimal temperature was found to be 70°C. mdpi.com In contrast, when using ferric chloride as a catalyst, the reaction can be optimized at a much lower temperature of 25°C. researchgate.net
The following table presents the optimal reaction temperatures for different catalytic systems in the synthesis of isobornyl acetate.
| Catalyst | Optimal Temperature (°C) | Camphene Conversion (%) | Isobornyl Acetate Selectivity (%) | Reference |
| Tartaric acid–boric acid | 70 | 92.9 | 95.3 | mdpi.com |
| Ferric Chloride (FeCl3) | 25 | ~99 | 94 | researchgate.net |
| Ionic Liquids ([bnmim]HSO4 and [bnpy]HSO4) | - | - | 100 (yield 72-86%) | researchgate.net |
| Acidic Cation-Exchange Resin | 40 | - | - (yield 88.6%) | google.com |
| Titanium Sulfate | 80 | - | - | researchgate.net |
Optimization of Reactant Molar Ratios in Isobornyl Acetate Synthesis
Research has shown that increasing the dosage of acetic acid relative to camphene leads to a gradual increase in the conversion of camphene and the selectivity for isobornyl acetate, up to an optimal point. mdpi.com One study, utilizing a tartaric acid-boric acid composite catalyst, identified the highest camphene conversion (92.9%) and isobornyl acetate selectivity (95.3%) at a mass ratio of acetic acid to camphene of 2.5:1. mdpi.com Another study using ferric chloride as a catalyst reported optimal conditions with a molar ratio of camphene to acetic acid of 1:3. researchgate.net
The table below summarizes the findings on the optimization of reactant molar ratios.
| Catalyst | Reactant Ratio (Camphene:Acetic Acid) | Camphene Conversion (%) | Isobornyl Acetate Selectivity (%) | Reference |
| Tartaric acid–boric acid | 1:2.5 (by mass) | 92.9 | 95.3 | mdpi.com |
| Ferric Chloride (FeCl3) | 1:3 (molar) | ~99 | 94 | researchgate.net |
| Ionic Liquids | Varied | - | 100 (yield 72-86%) | researchgate.net |
| Titanium Sulfate | 1:2.5 (molar, lauric acid) | - | - | researchgate.net |
Studies on Catalyst Reusability, Stability, and Deactivation Mechanisms
The long-term stability and reusability of catalysts are crucial for the industrial-scale production of isobornyl acetate. An ideal catalyst should maintain its activity and selectivity over multiple reaction cycles to minimize costs associated with catalyst replacement and process downtime.
Several studies have investigated the reusability of different catalysts. For instance, ionic liquid catalysts such as [bnmim]HSO4 and [bnpy]HSO4 have been shown to be reusable for up to four times without a significant loss in activity. researchgate.net Similarly, silica-supported heteropoly acid catalysts have demonstrated good reusability. scispace.com
However, catalyst deactivation is a significant challenge. For solid acid catalysts like ion-exchange resins, a common issue is the coverage of active sites by polymers formed during the reaction, which can decrease catalytic activity. researchgate.net The presence of moisture in the reactants can also negatively impact the activity of some catalysts. google.com Furthermore, in fixed-bed reactors, localized overheating can lead to thermal degradation and deactivation of the catalyst. google.com For heterogeneous catalysts such as zeolites and molecular sieves, deactivation can be rapid, and regeneration can be challenging. google.com Understanding the mechanisms of deactivation is essential for developing more robust and stable catalytic systems for the synthesis of isobornyl acetate.
Development of Continuous Process Methodologies for Isobornyl Acetate Production
The industrial synthesis of isobornyl acetate has traditionally been conducted in batch or semi-batch reactors. However, these methods often present challenges such as high labor intensity, significant environmental impact, and lower product yields. In response to these limitations, research and development have increasingly focused on continuous process methodologies, which offer the potential for more efficient, scalable, and environmentally friendly production.
Continuous production methods for isobornyl acetate primarily involve the esterification of camphene with acetic acid over a solid catalyst in a flow reactor system. Key areas of research have centered on the development of novel catalysts and the optimization of reactor design and process parameters to maximize conversion, selectivity, and catalyst longevity.
Detailed Research Findings
Recent advancements have explored various types of continuous reactors, including fixed-bed tubular reactors and oscillatory flow reactors (OFRs), in conjunction with a range of acidic catalysts. These studies aim to overcome the drawbacks of traditional homogeneous catalysts like sulfuric acid, which include equipment corrosion and problematic waste streams.
One approach to continuous production involves the use of a fixed-bed reaction process. For instance, Chinese patent CN101372453A describes a method using an acidic cation-exchange resin as a catalyst in a continuous fixed-bed reactor. google.com Under optimized conditions of 40°C reaction temperature and an acetic acid to camphene mass ratio of 1.5, a single-pass yield of 88.6% for isobornyl acetate was reported. google.com Another patent, CN1014056B, details the use of natural mordenite zeolite as a catalyst in a fixed-bed, reverse-flow continuous reaction setup. google.com At 65°C, this process yielded a product containing over 75% isobornyl acetate. google.com
Further innovation is presented in patent CN104370740A, which outlines a continuous process starting from pinene. google.com This method employs metatitanic acid as an isomerization catalyst to produce camphene, followed by esterification using a molecular sieve (SAPO-34) as the catalyst. google.com This integrated continuous process demonstrates high efficiency, with camphene conversion rates exceeding 70% and selectivity for isobornyl acetate reaching over 96%. google.com
The application of oscillatory flow reactors (OFRs) represents another significant development in the continuous synthesis of isobornyl acetate. Research has shown that OFRs can offer superior mixing and heat transfer characteristics compared to conventional reactors. researchgate.net A study utilizing a strong acid cation exchange resin in an OFR for the acetylation of camphene highlighted the advantages of this technology. researchgate.net The OFR demonstrated more uniform temperature control and achieved higher reaction rates and selectivity compared to a batch stirred tank reactor (BSTR). researchgate.net
While much of the research focuses on the synthesis of isobornyl acetate, continuous methodologies have also been developed for the subsequent saponification step to produce isoborneol. Patents CN104193591A and a related publication describe a continuous saponification process using oscillatory flow reactors, static mixers, or ultrasonic mixers. google.comchemicalbook.com This method achieves a high conversion rate of isobornyl acetate (over 99%) and a product yield of over 95% for isoborneol, demonstrating the potential for fully continuous production from raw materials to final products. google.comchemicalbook.com
The table below summarizes the findings from various continuous process methodologies for isobornyl acetate production.
| Catalyst | Reactor Type | Reaction Temperature (°C) | Key Findings | Source |
|---|---|---|---|---|
| Acidic Cation-Exchange Resin | Continuous Fixed-Bed Reactor | 40 | Achieved a single-pass yield of 88.6% for isobornyl acetate. | google.com |
| Natural Mordenite Zeolite | Fixed-Bed, Reverse-Flow Reactor | 65 | Product contained over 75% isobornyl acetate. | google.com |
| Metatitanic Acid (Isomerization) & SAPO-34 Molecular Sieve (Esterification) | Continuous Reactor System | 115-120 (Isomerization), 65-75 (Esterification) | Camphene conversion of 67.4-72.3% and isobornyl acetate selectivity of 95.4-97.2%. | google.com |
| Strong Acid Cation Exchange Resin | Oscillatory Flow Reactor (OFR) | Not Specified | Exhibited higher reaction rate and selectivity compared to a Batch Stirred Tank Reactor (BSTR). | researchgate.net |
The development of these continuous methodologies signifies a shift towards more sustainable and economically viable production of isobornyl acetate. The use of solid, reusable catalysts and advanced reactor technologies not only improves process efficiency but also aligns with the principles of green chemistry by minimizing waste and energy consumption.
Biosynthetic Pathways and Natural Occurrence Research
Elucidation of Isobornyl Acetate (B1210297) Biosynthesis in Biological Systems
The biosynthesis of isobornyl acetate, a bicyclic monoterpene ester, involves specific enzymatic reactions that convert precursor molecules into this fragrant compound. Research has focused on identifying the key enzymes and understanding the metabolic pathways leading to its formation in various biological systems.
The final step in the biosynthesis of isobornyl acetate is the acetylation of isoborneol. This reaction is catalyzed by a class of enzymes known as acetyltransferases. Specifically, research has identified and characterized bornyl acetyltransferases (BATs) that are capable of using isoborneol as a substrate.
In a study on Wurfbainia longiligularis, three genes (WlBAT1, WlBAT2, and WlBAT3) were identified to encode for BATs that can synthesize bornyl acetate by acetylating borneol. nih.gov Importantly, it was determined that WlBAT1 exhibits the highest catalytic efficiency for borneol-type substrates, which include (+)-borneol, (-)-borneol, and isoborneol. nih.gov While these enzymes can catalyze a wide range of substrates in laboratory settings (in vitro), they exclusively catalyze borneol-type substrates within the living organism (in vivo). nih.gov
Further research into Wurfbainia villosa also identified several alcohol acetyltransferases (AATs) from the BAHD superfamily that exhibit BAT activity. frontiersin.org Among the characterized enzymes, WvBAHD8, WvBAHD39, WvBAHD40, and WvBAHD3 were found to catalyze the conversion of isoborneol to isobornyl acetate. frontiersin.org This demonstrates that the substrate specificity of these enzymes extends to isoborneol, highlighting their role in the biosynthesis of isobornyl acetate in these plant species. These BATs are substrate-promiscuous enzymes, a common characteristic of AATs which allows them to acetylate various types of alcohols. frontiersin.org
The biosynthesis of isobornyl acetate originates from precursor compounds that are channeled through specific metabolic pathways. The immediate precursor to isobornyl acetate is isoborneol, which undergoes acetylation as described above. Isoborneol itself is a terpenoid, and its synthesis is part of the broader terpenoid biosynthesis pathway.
In industrial synthesis, isobornyl acetate is commonly prepared by the reaction of camphene (B42988) with acetic acid in the presence of an acidic catalyst. wikipedia.org This chemical synthesis route mirrors a likely biosynthetic pathway in nature, where camphene can be hydrated to form isoborneol, which is then acetylated. Alternatively, direct esterification of isoborneol with an acetyl donor like acetyl-CoA, catalyzed by a bornyl acetyltransferase, leads to the formation of isobornyl acetate. frontiersin.org
Metabolic flux analysis (MFA) is a powerful technique used to quantify the flow of metabolites through a metabolic network. nih.gov While specific MFA studies focusing exclusively on isobornyl acetate are not extensively documented, the principles of MFA can be applied to understand the distribution of carbon from central metabolism to the formation of this secondary metabolite. nih.govresearchgate.net This involves tracing the path of isotopically labeled precursors, such as glucose or acetate, through pathways like the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the isoprene units that are the building blocks of all terpenoids, including isoborneol. By analyzing the isotopic labeling patterns in the final product and intermediate metabolites, researchers can determine the relative contributions of different pathways to its synthesis and identify potential bottlenecks or regulatory points in the biosynthetic route.
Chemo-taxonomic Investigations and Distribution of Isobornyl Acetate in Plant Species and Other Natural Matrices
Isobornyl acetate is a naturally occurring compound found in a variety of plant species and has also been identified in other natural contexts, such as insect pheromones. Its presence and relative abundance can serve as a chemical marker for taxonomic classification.
The distribution of isobornyl acetate is widespread in the plant kingdom, particularly in the essential oils of many aromatic plants. It is a known constituent of various conifers and contributes to their characteristic pine-like scent. pellwall.com The presence of isobornyl acetate alongside its isomer, bornyl acetate, can be a distinguishing feature for chemotaxonomic purposes within the Pinaceae family.
Beyond the plant kingdom, isobornyl acetate has been identified as a component of insect pheromones. It is used to attract the male Asian long-horned beetle (Anoplophora glabripennis), an invasive species. chemicalbook.com It is believed to mimic the female beetle's sex attractant, making it a useful tool for monitoring and control efforts. chemicalbook.com
Below is a table summarizing the natural occurrence of isobornyl acetate in various plant species.
| Plant Species | Family | Common Name |
| Rosmarinus officinalis | Lamiaceae | Rosemary |
| Valeriana officinalis | Caprifoliaceae | Valerian |
| Coridothymus capitatus | Lamiaceae | Thyme |
| Salvia officinalis | Lamiaceae | Sage |
| Matricaria chamomilla | Asteraceae | Chamomile |
| Coriandrum sativum | Apiaceae | Coriander |
| Melissa officinalis | Lamiaceae | Lemon Balm |
This table is based on data from a study of aromatic plants in Northern Greece. thieme-connect.com
Research on Volatile Organic Compound Emissions from Biological Systems Containing Isobornyl Acetate
Isobornyl acetate is classified as a volatile organic compound (VOC), a category of carbon-containing chemicals that readily evaporate at room temperature. atamanchemicals.com Biological systems, particularly plants, are significant sources of biogenic volatile organic compounds (BVOCs), which play crucial roles in atmospheric chemistry, plant defense, and communication.
The emission of VOCs from plants is influenced by various factors, including temperature, light, and stress. Research into the volatile emissions of different plant species helps to understand their ecological roles and their impact on the atmosphere. While comprehensive studies specifically quantifying the emission rates of isobornyl acetate from a wide range of plants are limited, its presence in the essential oils of many aromatic and coniferous species suggests it is a component of their volatile emissions.
For instance, studies on the VOC profiles of bacteria have shown that various microbial species produce a wide array of volatile compounds, including esters. nih.govfrontiersin.orgnih.govfrontiersin.org The composition of these microbial volatilomes can be influenced by the growth substrate and environmental conditions. frontiersin.org While isobornyl acetate is not commonly reported as a major microbial volatile, the capacity of microorganisms to produce a diverse range of esters suggests that it could be present in the volatile profiles of certain species or under specific conditions.
The study of BVOC emissions from forests is an active area of research due to their significant impact on air quality and climate. Given that isobornyl acetate is a constituent of many coniferous species, it is expected to be among the myriad of BVOCs released from forested ecosystems. The analysis of air samples from these environments can provide insights into the atmospheric concentration and transport of isobornyl acetate.
Chemical Transformations and Reaction Mechanisms of Isobornyl Acetate
Conversion of Isobornyl Acetate (B1210297) to Isoborneol (Saponification)
The hydrolysis of isobornyl acetate to isoborneol, a process known as saponification, is a fundamental and industrially significant reaction. wikipedia.org This transformation is crucial as isoborneol is a key precursor in the synthesis of camphor (B46023). nih.govnih.gov The reaction involves the cleavage of the ester bond, typically through base-catalyzed hydrolysis.
The saponification of isobornyl acetate is commonly carried out using an aqueous solution of a strong base, such as sodium hydroxide (NaOH). chemicalbook.comgoogle.com The efficiency of this conversion is influenced by several factors, including reaction temperature, time, and the molar ratio of reactants. Industrial processes aim for high conversion rates and product yields. Research has shown that under optimized batch conditions, the conversion of isobornyl acetate can exceed 99%, with product yields greater than 95%. google.com
The reaction is typically performed by heating the mixture of isobornyl acetate and aqueous sodium hydroxide. rsc.org The use of polar solvents can facilitate the reaction, which is often heterogeneous. chemicalbook.comgoogle.com
Table 1: Exemplary Batch Saponification Conditions
| Parameter | Value | Source |
| Reactants | Isobornyl Acetate, Sodium Hydroxide (NaOH) | chemicalbook.com |
| Product | Isoborneol | chemicalbook.com |
| Conversion Rate | >99% | google.com |
| Product Yield | >95% | google.com |
To overcome the limitations of batch processing, such as long reaction times and high energy consumption, continuous saponification methodologies have been developed. chemicalbook.com These methods offer improved efficiency and are more suitable for large-scale industrial production. google.com Continuous processes can be carried out in various types of reactors, including oscillatory flow reactors, static mixers, or ultrasonic mixers. google.comgoogle.com
The addition of a polar solvent allows the saponification to proceed efficiently, shortening reaction times and lowering the required temperature. chemicalbook.comgoogle.com Reaction times in continuous systems can be significantly reduced to between 10 and 60 minutes, with temperatures ranging from 60 to 100°C. google.com These methods maintain high conversion rates of over 99% and product yields exceeding 95%. google.com
One described continuous process involves mixing an aqueous sodium hydroxide solution with a polar solvent like methanol or acetone. chemicalbook.com This solution is then continuously fed into a reactor along with isobornyl acetate. chemicalbook.comgoogle.com
Table 2: Continuous Saponification Process Parameters
| Parameter | Example 1 | Example 2 | Source |
| Reactants & Ratios | |||
| Isobornyl Acetate:NaOH (molar ratio) | 1:1.15 | 1:1.2 | chemicalbook.com |
| NaOH Solution Concentration | 40% (mass fraction) | 46% (mass fraction) | chemicalbook.com |
| Polar Solvent | Methanol | Acetone | chemicalbook.com |
| NaOH:Solvent (molar ratio) | 1:1.4 | 1:3 | chemicalbook.com |
| Reaction Conditions | |||
| Reactor Type | Oscillatory Flow Reactor | Oscillatory Flow Reactor | chemicalbook.com |
| Temperature | 70°C | 80°C | chemicalbook.com |
| Oscillation Frequency | 3 Hz | 4 Hz | chemicalbook.com |
| Reaction Time | 10-60 min | 10-60 min | google.com |
| Results | |||
| Conversion Rate | >99% | >99% | chemicalbook.com |
| Product Yield | >95% | >95% | chemicalbook.com |
Rearrangement Reactions Involving the Isobornyl Skeleton
The isobornyl skeleton is notably involved in the Wagner-Meerwein rearrangement, a classic carbocation rearrangement reaction. rsc.org This rearrangement is fundamental to the synthesis of isobornyl acetate itself from camphene (B42988). The acid-catalyzed addition of acetic acid to camphene proceeds through the formation of a carbocation. nih.govatamanchemicals.com This carbocation undergoes a rearrangement of its carbon skeleton to form the more stable isobornyl structure before being trapped by the acetate ion. nih.govrsc.org This specific rearrangement, involving a chemicalbook.comgoogle.com-alkyl shift, is a hallmark of bicyclic terpene chemistry and is crucial for understanding the formation of the isobornyl framework from which isobornyl acetate is derived. rsc.org
Oxidative Transformations and Functionalization of Isobornyl Acetate
While isobornyl acetate itself can be subject to various functionalization reactions, its most significant role in this context is as a stable intermediate for the production of camphor. nih.gov The primary pathway involves the saponification of isobornyl acetate to isoborneol, as detailed previously. The resulting isoborneol is then oxidized to produce camphor. This two-step transformation from isobornyl acetate to camphor is a major industrial process. nih.gov
Direct oxidation of the isobornyl acetate molecule is less common. The ester group is relatively stable under many oxidizing conditions. Functionalization would typically target the C-H bonds of the bicyclic ring system, but this often requires harsh conditions and may lead to a mixture of products. Therefore, the conversion to isoborneol followed by oxidation remains the most efficient and widely practiced method for functionalizing the isobornyl skeleton that originates from isobornyl acetate.
Advanced Analytical Methodologies in Isobornyl Acetate Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique in the analysis of isobornyl acetate (B1210297), valued for its high separation efficiency and definitive identification capabilities. This method is particularly adept at distinguishing isobornyl acetate from its isomers, most notably bornyl acetate, which often coexist in synthetic preparations and natural extracts. researchgate.net Although these isomers can elute closely, their separation is achievable on appropriate capillary columns, such as those with a mid-polar stationary phase like AT-35 or a non-polar BR-5 phase. nih.gov
The differentiation is confirmed by their mass spectra. While both isomers may share some common fragments, the relative intensities of these fragments and the presence of unique ions in their mass spectra allow for unambiguous identification. researchgate.net This capability is critical in quality control and authenticity assessment of essential oils, where the specific isomer ratio can be a key indicator of the source.
For quantitative analysis, GC, often with a Flame Ionization Detector (FID) or coupled with MS, is the method of choice. It allows for the determination of the purity of isobornyl acetate and its concentration in various matrices. For instance, in synthesis reactions starting from camphene (B42988), GC analysis can track the conversion of reactants and the formation of products, with studies reporting the quantification of isobornyl acetate alongside residual camphene, isoborneol, and other byproducts. nih.govmdpi.com The NIST WebBook provides a compilation of Kovats' retention indices for isobornyl acetate on various non-polar columns, which are essential for its identification in complex mixtures. nist.gov
| Parameter | Description | Example Value / Condition |
|---|---|---|
| Column Type | Capillary column used for separation. | AT-35 (60 m × 0.25 mm × 0.25 µm) nih.gov |
| Kovats' Retention Index | Relative retention time used for identification on non-polar columns. | ~1268 - 1290 (temperature ramp) nist.gov |
| Isomer Separation | Ability to resolve from its primary stereoisomer, bornyl acetate. | Achievable with distinct elution times and mass spectra. researchgate.net |
| Quantitative Analysis | Measurement of compound concentration in a sample. | GC content analysis reported at 88.5% in a synthesis product. nih.govmdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of isobornyl acetate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and, crucially, establishing the compound's stereochemistry.
The distinction between the exo configuration of isobornyl acetate and the endo configuration of bornyl acetate is readily apparent in their respective NMR spectra. mdpi.com In isobornyl acetate, the proton attached to the carbon bearing the acetate group (H-2) is in the endo position. Its chemical shift and coupling constants are characteristic of this stereochemical arrangement. researchgate.net For instance, the ¹H NMR spectrum shows a distinct triplet for this proton around 4.67 ppm. mdpi.com
Complete assignment of the ¹H and ¹³C NMR spectra has been achieved through various experiments, including 2D techniques like COSY (Correlation Spectroscopy). researchgate.netchemicalbook.com These assignments reveal subtle electronic and steric effects within the bicyclic ring system upon acetylation of isoborneol. mdpi.com The chemical shifts of the methyl groups are also sensitive to the stereochemistry and provide additional confirmation of the exo structure. mdpi.comresearchgate.net
| Nucleus | Position / Group | Chemical Shift (ppm) |
|---|---|---|
| ¹H | H-2 (endo) | ~4.67 (t, J = 8.0 Hz) mdpi.com |
| ¹H | -OCOCH₃ (Acetyl methyl) | ~2.02 (s) mdpi.com |
| ¹H | C-7 Methyls | ~0.83 (s), ~0.84 (s) mdpi.com |
| ¹H | C-1 Methyl | ~1.05 (s) chemicalbook.com |
Application of Other Chromatographic and Spectroscopic Techniques for Characterization
While GC-MS and NMR are primary analytical methods, other techniques provide complementary information for the comprehensive characterization of isobornyl acetate.
High-Performance Liquid Chromatography (HPLC) , particularly in a reversed-phase setup, has been developed for the quantitative determination of isobornyl acetate and its separation from bornyl acetate. semanticscholar.orgresearchgate.net Using a C18 column with a mobile phase such as isopropyl alcohol and water, this method allows for reliable quantification, even though isobornyl acetate has a low UV absorption coefficient, requiring detection at low wavelengths like 210 nm. semanticscholar.orgresearchgate.net HPLC is a valuable alternative or complementary technique to GC for quantitative analysis, especially for samples that may not be suitable for high-temperature GC analysis.
Infrared (IR) Spectroscopy is used to confirm the presence of key functional groups within the isobornyl acetate molecule. The IR spectrum provides clear evidence of the ester functionality. Characteristic absorption bands include a strong C=O (carbonyl) stretch typically found around 1735-1750 cm⁻¹ and C-O (ester) stretching vibrations. This technique serves as a rapid and straightforward method to verify the successful synthesis of isobornyl acetate from its precursors, such as the esterification of isoborneol. bartleby.com
Industrial Chemical Applications and Process Research
Research on Isobornyl Acetate (B1210297) as a Key Chemical Intermediate (e.g., in Camphor (B46023) Synthesis)
Isobornyl acetate is a pivotal chemical intermediate, most notably in the industrial synthesis of camphor. nih.govatamanchemicals.com This synthetic route typically begins with camphene (B42988), which undergoes an acid-catalyzed esterification reaction with acetic acid to form isobornyl acetate. wikipedia.orgmangalamorganics.com In this reaction, which involves a Wagner-Meerwein rearrangement, acetic acid can act as both a solvent and a nucleophile to trap the rearranged carbocation. wikipedia.org The resulting isobornyl acetate is then subjected to saponification (hydrolysis) to yield isoborneol, which is subsequently oxidized to produce camphor. nih.govresearchgate.net
Historically, strong mineral acids like sulfuric acid were used as catalysts for the initial esterification step. atamanchemicals.comwikipedia.org However, significant drawbacks, including equipment corrosion and the generation of acidic wastewater, have driven research toward more benign and efficient alternatives. atamanchemicals.comodowell.com Modern process research focuses on optimizing reaction conditions and developing novel catalytic systems to improve yield, selectivity, and sustainability.
Key areas of research include the use of heterogeneous catalysts such as acidic ion-exchange resins and activated clays, which can be more easily separated from the reaction mixture. odowell.com More recent investigations have explored Lewis acids and advanced composite catalysts. For instance, a 2018 study optimized the use of ferric chloride (FeCl₃), a Lewis acid, achieving a camphene conversion rate of nearly 99% and a selectivity for isobornyl acetate of 94%. researchgate.net
A significant advancement in this area is the application of green chemistry principles. A 2023 study detailed the use of a composite catalyst made from α-hydroxyl carboxylic acid (HCA) and boric acid. nih.gov This system, utilizing renewable and non-toxic components like tartaric acid, demonstrated excellent performance, achieving a high conversion of camphene and high selectivity for isobornyl acetate under optimized conditions. nih.govnih.gov
Table 1: Comparison of Catalytic Systems in the Synthesis of Isobornyl Acetate from Camphene
| Catalyst System | Key Reaction Conditions | Camphene Conversion (%) | Isobornyl Acetate Selectivity (%) | Source |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Traditional method | N/A (Varies) | N/A (Varies, prone to byproducts) | atamanchemicals.comwikipedia.org |
| Ferric Chloride (FeCl₃) | 25°C, 2h reaction time | ~99% | 94% | researchgate.net |
| Tartaric Acid–Boric Acid | Optimized lab conditions | 92.9% | 95.3% | nih.govresearchgate.net |
| Styrene–Divinylbenzene Acid Ion-Exchanger | Alternative to mineral acids | N/A (Varies) | N/A (Varies) | atamanchemicals.comodowell.com |
Chemical Research into Formulations and Stability in Advanced Chemical Products
Isobornyl acetate is extensively used in a variety of chemical formulations, primarily due to its characteristic fresh, pine-like fragrance and good blending properties. atamanchemicals.comchemicalbook.com It is a common ingredient in soaps, bath products, detergents, and air fresheners. nih.govatamanchemicals.com Research into its behavior within these complex chemical matrices is crucial for product performance and shelf-life.
General chemical stability data indicates that isobornyl acetate is stable under recommended storage conditions, though it is incompatible with strong oxidizing agents. odowell.com In the atmosphere, vapor-phase isobornyl acetate degrades via reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 50 hours. nih.gov It is not expected to be susceptible to direct degradation by sunlight. nih.gov
A key aspect of its stability in formulations, particularly in aqueous or alkaline products like soaps and detergents, is its susceptibility to hydrolysis. As an ester, isobornyl acetate can hydrolyze to form isoborneol and acetic acid. nih.govwikipedia.org This reaction is the same one used intentionally in the synthesis of camphor. nih.gov While this potential for degradation exists, its widespread and successful use in high-pH soap formulations suggests a degree of practical stability under specific formulation conditions. atamanchemicals.com However, detailed public research studies focusing on the specific degradation kinetics and pathways of isobornyl acetate within various consumer product matrices are not extensively documented in the available literature. The stability can be influenced by factors such as pH, temperature, water activity, and the presence of other formulation ingredients. researchgate.net
Development of Sustainable Production Methodologies (e.g., Biotechnological Processing, Green Chemistry Approaches)
In response to growing environmental concerns, significant research efforts have been directed toward developing sustainable and green methodologies for the production of isobornyl acetate. These approaches aim to reduce waste, eliminate hazardous substances, and utilize renewable resources. researchgate.net
A prime example of green chemistry in this context is the replacement of corrosive mineral acid catalysts in the esterification of camphene. The development of reusable solid acid catalysts, such as ion-exchange resins, was an early step in this direction. odowell.com More recent and advanced research has focused on novel composite catalysts. A 2023 study highlighted the efficacy of a catalyst system composed of an α-hydroxyl carboxylic acid (HCA) and boric acid. nih.govnih.gov This system is advantageous as it is derived from non-toxic, renewable resources. nih.gov Furthermore, this catalytic process can utilize aqueous acetic acid as a raw material, which can lower material costs and facilitate the reuse of the catalyst, further enhancing the sustainability of the process. nih.govnih.gov The reaction can also be conducted under solvent-free conditions, directly addressing a key principle of green chemistry. nih.gov
Biotechnological processing represents another frontier for sustainable chemical production. While direct microbial production of isobornyl acetate is not yet widely reported, research into related compounds demonstrates a proof of concept. For example, engineered Saccharomyces cerevisiae (yeast) has been successfully used to produce bornyl acetate, an isomer of isobornyl acetate, as well as the precursor borneol and the downstream product camphor. This indicates the potential for developing microbial platforms for the sustainable synthesis of the entire product family from simple sugars.
Table 2: Comparison of Production Methodologies for Isobornyl Acetate
| Methodology | Key Features | Advantages | Disadvantages/Challenges | Source |
|---|---|---|---|---|
| Traditional Synthesis | Uses camphene, acetic acid, and a strong mineral acid catalyst (e.g., H₂SO₄). | Established, well-understood process. | Catalyst is corrosive, hazardous, and creates acidic waste. | atamanchemicals.comwikipedia.org |
| Green Chemistry Approach | Uses renewable, non-toxic catalysts (e.g., HCA-boric acid) and potentially solvent-free conditions. | Reduced environmental impact, safer process, catalyst is reusable. | May require process optimization to match traditional yields and costs. | nih.govnih.gov |
| Biotechnological Processing (Potential) | Uses engineered microbes to convert renewable feedstocks (e.g., glucose) into the target molecule. | Highly sustainable, uses renewable feedstocks, operates under mild conditions. | Currently in research phase for related compounds; yield and scalability are common challenges. | researchgate.net |
Research on Isobornyl Acetate Derivatives as Green Solvents and Plasticizers
Isobornyl acetate itself possesses properties that allow for its use as a solvent in certain industrial applications, including in pesticides and as a solvent for metal or glass pastes used in electronics manufacturing. atamanchemicals.com
The field of green chemistry is actively seeking bio-based and less toxic alternatives to conventional petroleum-derived solvents and plasticizers. However, based on a review of available scientific literature, there is limited published research focused specifically on the synthesis and application of derivatives of isobornyl acetate for use as green solvents or plasticizers. While the broader category of terpene-derived esters is of interest for such applications, dedicated studies developing and characterizing isobornyl acetate derivatives for these purposes are not prominent. The current research focus appears to be more on the sustainable production of isobornyl acetate itself and its application as an intermediate and fragrance, rather than on its chemical modification into novel solvent or plasticizer molecules.
Theoretical and Computational Chemistry of Isobornyl Acetate Systems
Quantum Chemical Calculations for Molecular Structure, Electronic Properties, and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like isobornyl acetate (B1210297) at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of properties can be derived.
Molecular Structure and Spectroscopic Correlation: The precise three-dimensional arrangement of atoms in isobornyl acetate, including bond lengths, bond angles, and dihedral angles, can be accurately determined by performing geometry optimization calculations. Theoretical studies have been conducted to find the most stable structures of isoborneol and its derivatives, including isobornyl acetate, using various DFT methods such as B3LYP, ωB97XD, and mPW1PW91 with extended basis sets like 6-311+G(2d,p) mdpi.com. These optimized geometries are crucial as they form the basis for calculating other molecular properties.
Furthermore, quantum chemical calculations are instrumental in validating and interpreting experimental spectroscopic data. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for isobornyl acetate show excellent correlation with experimentally observed values mdpi.com. By using techniques like the Gauge-Including Atomic Orbital (GIAO) method, computational models can accurately predict the ¹H and ¹³C NMR spectra, aiding in the unambiguous assignment of signals to specific atoms within the molecule's bicyclic structure mdpi.com.
Electronic Properties and Reactivity Descriptors: The reactivity of a molecule is governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a critical role. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity ekb.eg.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of chemical reactivity. These descriptors provide a framework for predicting how isobornyl acetate will behave in chemical reactions.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ² / 2η | A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment. |
This table defines key quantum chemical reactivity descriptors derived from HOMO and LUMO energies, which are used to predict the chemical behavior of molecules. ekb.egasrjetsjournal.orgnih.gov
Computational Modeling and Simulation of Reaction Mechanisms and Intermediates (e.g., Carbocation Structures)
Computational modeling is essential for elucidating complex reaction mechanisms, particularly those involving transient species like carbocations. The synthesis of isobornyl acetate from camphene (B42988) and acetic acid is a classic example of a reaction that proceeds through such intermediates.
The reaction is typically acid-catalyzed and involves the protonation of the exocyclic double bond of camphene, leading to the formation of a tertiary carbocation. This intermediate is unstable and undergoes a rapid Wagner-Meerwein rearrangement, a characteristic skeletal transformation in bicyclic terpene chemistry mdpi.comresearchgate.netlibretexts.org. This rearrangement involves the migration of a C-C bond to form a more stable secondary carbocation (the isobornyl cation). Finally, the nucleophilic attack of the acetate ion on this rearranged carbocation yields the exo-product, isobornyl acetate mdpi.comresearchgate.net.
Key Intermediates in the Synthesis of Isobornyl Acetate:
| Species | Description | Role in Mechanism |
| Camphene | Reactant | The starting alkene that is protonated. |
| Initial Carbocation | Intermediate | A tertiary carbocation formed upon protonation of camphene. |
| Transition State | - | The energy maximum along the reaction coordinate for the Wagner-Meerwein rearrangement. |
| Rearranged Carbocation | Intermediate | A more stable secondary carbocation (isobornyl cation) formed after the rearrangement. |
| Isobornyl Acetate | Product | The final ester formed by the attack of the acetate ion. |
DFT calculations are employed to model this entire reaction pathway. By computing the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows chemists to:
Confirm the structure of intermediates: Computational methods can determine the geometry and electronic structure of the fleeting carbocation intermediates, which are difficult to observe directly nih.govnih.gov.
Analyze stability: The relative energies of the initial and rearranged carbocations can be calculated to confirm that the Wagner-Meerwein rearrangement is energetically favorable.
Determine activation energies: The energy of the transition state provides the activation barrier for the rearrangement, offering insight into the reaction kinetics.
Studies on analogous systems, such as the rearrangement of camphene hydrochloride to isobornyl chloride, have successfully used DFT to elucidate the mechanistic details, providing a strong precedent for the computational investigation of isobornyl acetate synthesis nih.gov. These models are crucial for understanding the high stereoselectivity of the reaction, which overwhelmingly favors the formation of the exo-isomer.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms and molecules over time. This technique is invaluable for conformational analysis and for studying the complex web of intermolecular interactions that govern the behavior of isobornyl acetate in a condensed phase.
Conformational Analysis: MD simulations model the movement of atoms by solving Newton's equations of motion, allowing the molecule to explore its conformational space. For a molecule like isobornyl acetate, which has a rigid bicyclic core but flexible ester group, MD simulations can reveal the preferred orientations and rotational freedom of the acetate substituent nih.govresearchgate.net. By analyzing the simulation trajectory, researchers can identify the most populated conformational states and the energy barriers between them. This provides insight into the molecule's flexibility and how its shape fluctuates under different conditions (e.g., temperature, solvent) nih.gov.
Intermolecular Interactions: The properties and reactivity of isobornyl acetate are significantly influenced by its interactions with surrounding molecules. MD simulations explicitly model these interactions, whether with solvent molecules, other reactants, or surfaces. These simulations can be used to understand:
Solvation: How solvent molecules (e.g., water, ethanol) arrange themselves around isobornyl acetate and the strength of these interactions. This is crucial for understanding solubility and reaction kinetics in solution nih.gov.
Non-covalent forces: MD can quantify the various intermolecular forces at play, such as van der Waals forces and dipole-dipole interactions between isobornyl acetate and its environment nih.gov.
Complex Formation: The simulation can model the approach and interaction of a reactant, like a proton from an acid catalyst, with the isobornyl acetate molecule, providing a dynamic picture of the initial steps of a chemical reaction.
By calculating properties such as radial distribution functions, interaction energies, and hydrogen bonding lifetimes, MD simulations provide a detailed, time-resolved picture of the molecular environment of isobornyl acetate and how intermolecular forces dictate its macroscopic behavior nih.govnih.gov.
Q & A
Q. What are the optimal catalytic conditions for synthesizing isobornyl acetate from camphene?
Isobornyl acetate is synthesized via Lewis acid-catalyzed isomeric esterification of camphene with acetic acid. Key parameters include:
- Catalyst selection : FeCl₃ shows superior activity (94% selectivity) compared to other Lewis acids (e.g., ZnCl₂) .
- Reaction conditions : 25°C, 2 hours, and a molar ratio of camphene:acetic acid = 1:3 yield >88% isobornyl acetate .
- Kinetic analysis : Reaction follows pseudo-first-order kinetics under excess acetic acid, with activation energy dependent on temperature (60–90°C) .
Q. How can researchers ensure the purity of isobornyl acetate for experimental use?
Analytical methods for quality control include:
- Chromatography : GC-MS with subwindow factor analysis and retention indices to quantify volatile impurities (e.g., α-asarone, myrcene) .
- Spectroscopy : NMR and HPLC for structural confirmation and quantification of stereoisomers (e.g., exo- vs. endo-bornyl acetate) .
- Solubility protocols : Centrifugation (500×g) for liquid-phase separation and storage at -20°C to prevent degradation .
Q. What are the primary structural characteristics of isobornyl acetate?
- Molecular formula : C₁₂H₂₀O₂ (MW: 196.29 g/mol) with bicyclo[2.2.1]heptane backbone .
- Stereoisomerism : The exo-isomer (Isobornyl acetate) is distinct from endo-bornyl acetate (CAS 76-49-3) in spatial arrangement .
- Spectroscopic identifiers : Key IR peaks include C=O stretch (1740–1760 cm⁻¹) and ester C-O vibrations (1200–1300 cm⁻¹) .
Advanced Research Questions
Q. How does isobornyl acetate behave in environmental systems, and what contradictions exist in biodegradability data?
- Biodegradability : OECD tests classify it as "ready biodegradable," but structure-activity relationship (SAR) models initially suggested slow degradation . Resolution: Hydrolysis at pH >8 accelerates degradation to isobornyl alcohol, which mineralizes aerobically to CO₂ and H₂O in weeks .
- Partitioning : Low log Kow (2.5) indicates minimal bioaccumulation, but moderate water solubility (27.5 mg/mL in DMSO) raises mobility concerns in aquatic systems .
Q. What methodological approaches resolve discrepancies in toxicity studies of isobornyl acetate?
- Nephrotoxicity in rats : Male-specific α-2u-globulin accumulation drives renal toxicity (LOAEL: 90 mg/kg/day), absent in females or non-rodent species .
- Risk mitigation : Use in-vitro human cell models (e.g., renal proximal tubule cells) to bypass species-specific mechanisms .
- Regulatory alignment : EPA exemptions (40 CFR 180.920) are based on rapid metabolism to innocuous metabolites (e.g., isoborneol) and low aggregate exposure (EDI: 4 μg/kg/day) .
Q. How can catalytic systems be optimized to minimize byproducts during isobornyl acetate synthesis?
- Composite catalysts : Tartaric acid-boric acid mixtures reduce side reactions (e.g., tricyclene formation) at 80°C, achieving 94% selectivity .
- Kinetic modeling : Equations derived from GC data (e.g., , R²=0.99) predict isobornyl acetate yield over time .
- Process intensification : Continuous-flow reactors with immobilized FeCl₃ improve catalyst reuse and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
